

# An In-depth Technical Guide on the Toxicological Data of Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Nonalactone |           |  |  |  |
| Cat. No.:            | B14067577   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Gamma-**nonalactone**, a widely used flavoring and fragrance ingredient, has undergone extensive toxicological evaluation to establish its safety profile. This guide provides a comprehensive overview of the available toxicological data, including quantitative summaries, detailed experimental protocols, and visual representations of key experimental workflows. The information is intended to support researchers, scientists, and professionals in the fields of drug development and safety assessment.

## **Toxicological Data Summary**

The toxicological profile of gamma-**nonalactone** has been characterized through a variety of studies, including acute, subchronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, reproductive and developmental effects, and skin sensitization. For certain endpoints, data from structurally related compounds, primarily gamma-caprolactone, have been used to fill data gaps through a read-across approach.

The following tables summarize the key quantitative data from toxicological studies on gamma-nonalactone and its read-across analog, gamma-caprolactone.

Table 1: Acute Toxicity of gamma-Nonalactone



| Test Type                | Species               | Route  | LD50            | Reference    |
|--------------------------|-----------------------|--------|-----------------|--------------|
| Acute Oral<br>Toxicity   | Rat                   | Oral   | > 5000 mg/kg bw | [1]          |
| Acute Oral<br>Toxicity   | Rat (male)            | Oral   | 6600 mg/kg bw   | [2][3][4]    |
| Acute Oral<br>Toxicity   | Rat (male,<br>female) | Gavage | 9780 mg/kg bw   | [3][5]       |
| Acute Oral<br>Toxicity   | Guinea Pig            | Oral   | 3440 mg/kg bw   | [3][5]       |
| Acute Dermal<br>Toxicity | Rabbit                | Dermal | > 5000 mg/kg bw | [2][3][4][5] |

Table 2: Repeated-Dose and Developmental Toxicity (via Read-Across with gamma-Caprolactone)



| Test Type                     | Species                    | Route            | NOAEL/N<br>OEL                                                  | Study<br>Duration | Substanc<br>e              | Referenc<br>e |
|-------------------------------|----------------------------|------------------|-----------------------------------------------------------------|-------------------|----------------------------|---------------|
| Subchronic<br>Toxicity        | Rat<br>(Sprague<br>Dawley) | Oral<br>Gavage   | 1000<br>mg/kg<br>bw/day<br>(NOAEL)                              | 28 days           | gamma-<br>Caprolacto<br>ne | [2][6][7]     |
| Subchronic<br>Toxicity        | Rat                        | Oral<br>Gavage   | 300 mg/kg<br>bw/day<br>(NOEL)                                   | Not<br>Specified  | gamma-<br>Caprolacto<br>ne | [2]           |
| Developme<br>ntal<br>Toxicity | Not<br>Specified           | Not<br>Specified | 1000 mg/kg/day (NOAEL for maternal and developme ntal toxicity) | Not<br>Specified  | gamma-<br>Caprolacto<br>ne | [6]           |

Table 3: Genotoxicity of gamma-Nonalactone



| Test Type                                    | System                                                             | Concentration/<br>Dose                             | Result                                    | Reference |
|----------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------|-------------------------------------------|-----------|
| Mutagenicity<br>(Ames Test)                  | S. typhimurium<br>strains TA98,<br>TA100, TA1535,<br>TA1537, TA102 | Not Specified                                      | Negative                                  | [8]       |
| Mutagenicity (BlueScreen Assay)              | Human-derived cells                                                | Not Specified                                      | Negative                                  | [6]       |
| Mutagenicity<br>(Mouse<br>Lymphoma<br>Assay) | L5178y TK+/-<br>cells                                              | 400 μg/ml (with<br>S9), 1000 μg/ml<br>(without S9) | Positive (with S9), Negative (without S9) | [9]       |
| Clastogenicity (In vivo Micronucleus Test)   | NMRI mice                                                          | 500, 1000, or<br>2000 mg/kg bw                     | Negative                                  | [6]       |
| Unscheduled<br>DNA Synthesis                 | Rat hepatocytes                                                    | 500 μg/ml                                          | Negative                                  | [9]       |

Table 4: Other Toxicological Endpoints for gamma-Nonalactone

| Test Type          | Species       | Finding                                 | Reference |
|--------------------|---------------|-----------------------------------------|-----------|
| Skin Irritation    | Rabbit        | Not irritating                          | [2]       |
| Eye Irritation     | Not Specified | Not irritating                          | [2]       |
| Skin Sensitization | Human         | Not a sensitizer in a maximization test | [2]       |
| Carcinogenicity    | Mice          | No evidence of carcinogenic activity    | [2]       |



### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments conducted on gamma-nonalactone.

- Objective: To determine the acute oral toxicity (LD50) of gamma-nonalactone.
- Test Guideline: Based on principles of OECD Guideline 401.
- Test System: Groups of rats and guinea pigs of both sexes.[1][3][5]
- Administration: A single dose of gamma-nonalactone was administered by oral intubation (gavage).[1]
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of two weeks.[1]
- Endpoints: Mortality, clinical signs of toxicity (e.g., depression, salivation).[1]
- Objective: To evaluate the clastogenic potential of gamma-nonalactone in vivo.
- Test Guideline: Conducted in compliance with GLP regulations and in accordance with OECD TG 474.[6]
- Test System: Groups of male and female NMRI mice.[6]
- Administration: The test material was administered in corn oil via oral gavage.
- Dosage: Doses of 500, 1000, or 2000 mg/kg body weight were administered.[6]
- Sample Collection: Bone marrow was extracted at 24 and 48 hours post-administration.
- Analysis: Polychromatic erythrocytes were examined for the presence of micronuclei.
- Conclusion: The test material did not induce a significant increase in the incidence of micronucleated polychromatic erythrocytes.[6]



- Objective: To determine the subchronic oral toxicity of gamma-caprolactone.
- Test Guideline: OECD Guideline 407 compliant and performed under GLP.[6][7]
- Test System: Crl:CD (Sprague Dawley) IGS BR rats.[6][7]
- Administration: gamma-Caprolactone was administered daily via oral gavage for 28 days.[6]
   [7]
- Dosage Levels: 0 (vehicle control: deionized water), 30, 100, 300, or 1000 mg/kg/day.[6][7]
- Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
- Results: No treatment-related adverse effects were reported up to the highest tested dose, leading to a NOAEL of 1000 mg/kg/day.[6][7]

### **Visualizations**

The following diagrams illustrate the workflows of key toxicological assays.



Click to download full resolution via product page

Workflow for an acute oral toxicity study.





Click to download full resolution via product page

Workflow for an in vivo micronucleus assay.





Click to download full resolution via product page

Logical relationship for the read-across approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gamma-Nonalactone | C9H16O2 | CID 7710 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 4. chemtexusa.com [chemtexusa.com]
- 5. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. femaflavor.org [femaflavor.org]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological Data of Gamma-Nonalactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14067577#toxicological-data-of-gamma-nonalactone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com